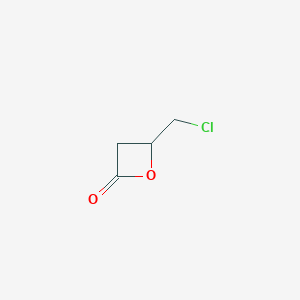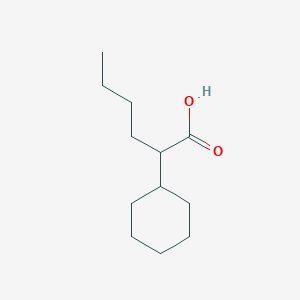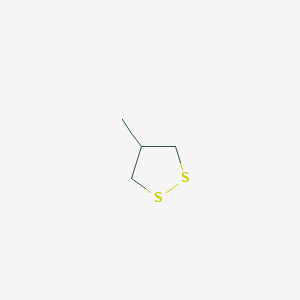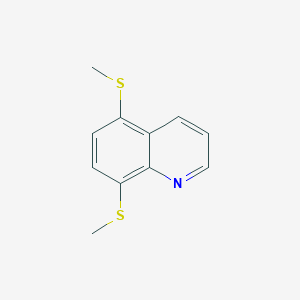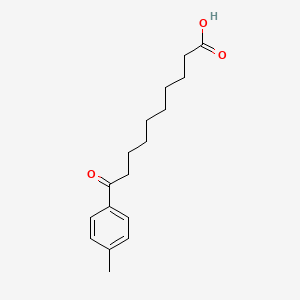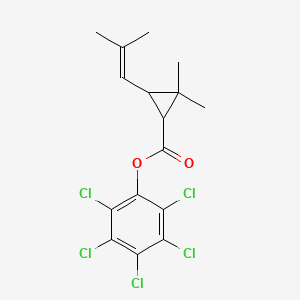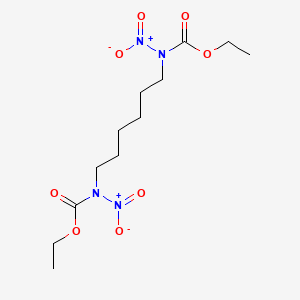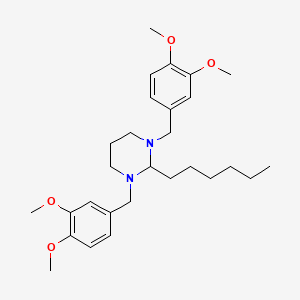
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethoxybenzyl groups attached to a hexahydropyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine typically involves the reaction of 3,4-dimethoxybenzyl chloride with hexahydropyrimidine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(3,4-dimethoxybenzyl)hexahydro-2-pyrimidinyl-N,N-dimethylaniline: Similar structure but with an additional dimethylaniline group.
1,3-Bis(3,4-dimethoxyphenyl)propan-1-one: Similar benzyl groups but different core structure.
Uniqueness
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine is unique due to its hexahydropyrimidine core, which imparts specific chemical and biological properties not found in other similar compounds
Propriétés
Numéro CAS |
5022-80-0 |
|---|---|
Formule moléculaire |
C28H42N2O4 |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
1,3-bis[(3,4-dimethoxyphenyl)methyl]-2-hexyl-1,3-diazinane |
InChI |
InChI=1S/C28H42N2O4/c1-6-7-8-9-11-28-29(20-22-12-14-24(31-2)26(18-22)33-4)16-10-17-30(28)21-23-13-15-25(32-3)27(19-23)34-5/h12-15,18-19,28H,6-11,16-17,20-21H2,1-5H3 |
Clé InChI |
PKHKLPGASDLLCF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1N(CCCN1CC2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea](/img/structure/B14735584.png)

![Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol](/img/structure/B14735593.png)

![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)
